

# evaluating the bioavailability of different D-Glucosamine oxime hydrochloride formulations

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## Compound of Interest

Compound Name: *D-Glucosamine oxime hydrochloride*

Cat. No.: *B12513679*

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## A Comparative Guide to the Bioavailability of D-Glucosamine Formulations

An objective analysis of the performance of various D-Glucosamine formulations, supported by experimental data, for researchers, scientists, and drug development professionals.

Currently, there is a notable lack of publicly available research directly comparing the bioavailability of different **D-Glucosamine oxime hydrochloride** formulations. The existing body of scientific literature primarily focuses on the pharmacokinetics of more common salt forms, namely D-Glucosamine Hydrochloride and D-Glucosamine Sulfate, across various delivery formats. While some commercial materials mention a "favorable safety profile and bioavailability" for **D-Glucosamine oxime hydrochloride**, they do not provide the experimental data necessary for a comparative analysis[1].

This guide, therefore, provides a comprehensive comparison of the bioavailability of D-Glucosamine Hydrochloride and D-Glucosamine Sulfate in different formulations, drawing upon available experimental data. The following sections present quantitative data in structured tables, detail the experimental protocols used in the cited studies, and provide a visual representation of a typical pharmacokinetic workflow. This information can serve as a valuable resource for researchers and professionals in the field of drug development and formulation.

## Quantitative Data Presentation

The bioavailability of D-Glucosamine can be influenced by its salt form and the formulation of the final dosage form. The following tables summarize key pharmacokinetic parameters from various studies to facilitate a clear comparison.

Table 1: Comparison of Pharmacokinetic Parameters of D-Glucosamine Hydrochloride in Different Formulations and Species

Formulation	Species	Dose	Cmax (µg/mL)	Tmax (h)	Oral Bioavailability (%)	Reference
Solution (with 0.5% Chitosan)	Rat	Not Specified	2.8-fold increase vs. control	Not Specified	2.5-fold increase in AUC vs. control	[2]
Solution (QD-Glu)	Beagle Dog	Not Specified	Higher than Wellesse™ solution	Not Specified	313% (relative to Wellesse™)	[2]
Tablet (QD-Glu)	Beagle Dog	Not Specified	Higher than Voltaflex™ tablet	Not Specified	186% (relative to Voltaflex™)	[2]
Oral Administration	Rat	350 mg/kg	Not Specified	~0.5	19	[3][4]
Oral Administration	Beagle Dog	1500 mg	8.95	1.5	~12	[5]
Liquid Supplement	Dog	Not Specified	5.5 ± 0.5	0.7 ± 0.5	Not Specified	[6]
Chewable Tablet	Dog	Not Specified	3.1 ± 0.6	4.2 ± 0.6	Not Specified	[6]
Tablet	Dog	Not Specified	2.1 ± 0.6	5.0 ± 0.6	Not Specified	[6]

Table 2: Comparison of Pharmacokinetic Parameters of D-Glucosamine Sulfate vs. D-Glucosamine Hydrochloride in Horses

Formulation	Dose	Cmax (µg/mL)	Tmax (h)	Oral Bioavailability (%)	Reference
Glucosamine Sulfate (nasogastric)	20 mg/kg	~1	Not Specified	9.4	[7]
Glucosamine Hydrochloride (nasogastric)	20 mg/kg	~1	Not Specified	6.1	[7]

Table 3: Pharmacokinetic Parameters of Crystalline Glucosamine Sulfate in Humans

Dose	Cmax (ng/mL)	Tmax (h)	Elimination Half-life (h)	Reference
750 mg (once daily)	Not Specified	Not Specified	~15	[8][9][10]
1500 mg (once daily)	~1602 ± 425	3	~15	[8][9][10]
3000 mg (once daily)	Less than dose-proportional increase	Not Specified	~15	[8][9][10]

## Experimental Protocols

The data presented above were generated from studies employing rigorous experimental designs. Below are summaries of the methodologies used in some of the key experiments.

### Study on the Bioavailability Enhancement of Glucosamine Hydrochloride by Chitosan[2]

- In Vitro Permeability Study:
  - Cell Model: Caco-2 cell monolayers.

- Method: The effects of chitosan on the intestinal permeability of glucosamine were evaluated. The study measured the absorptive transport of glucosamine across the Caco-2 cell monolayer.
- Key Finding: Chitosan was found to enhance the absorptive transport of glucosamine by 1.9 to 4.0-fold, likely by reversibly opening cellular tight junctions.
- In Vivo Pharmacokinetic Studies:
  - Animal Models: Rats and beagle dogs.
  - Method: In rats, the pharmacokinetic profiles of glucosamine were compared after oral administration of glucosamine solutions with and without chitosan. In beagle dogs, a randomized crossover study was conducted to compare the oral bioavailability of newly developed glucosamine formulations containing chitosan (QD-Glu solution and QD-Glu tablet) with existing commercial products (Wellesse™ solution and Voltaflex™ tablet).
  - Key Finding: A 0.5% (w/v) chitosan solution led to the highest increase in C<sub>max</sub> (2.8-fold) and AUC (2.5-fold) in rats. The QD-Glu solution and tablet showed significantly higher relative bioavailabilities of 313% and 186%, respectively, in beagle dogs compared to the commercial counterparts.

## Comparative Pharmacokinetics of Glucosamine Sulfate and Glucosamine Hydrochloride in Horses[7]

- Animal Model: Eight adult female horses.
- Study Design: A crossover design where each horse received either crystalline glucosamine sulfate or glucosamine hydrochloride at a dose of 20 mg/kg via intravenous injection or nasogastric intubation.
- Sample Collection: Plasma samples were collected at baseline and at 5, 15, 30, 60, 120, 360, 480, and 720 minutes post-dosing. Synovial fluid samples were collected at baseline and at 1, 6, and 12 hours post-dosing.
- Analytical Method: Glucosamine concentrations were determined using Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS).

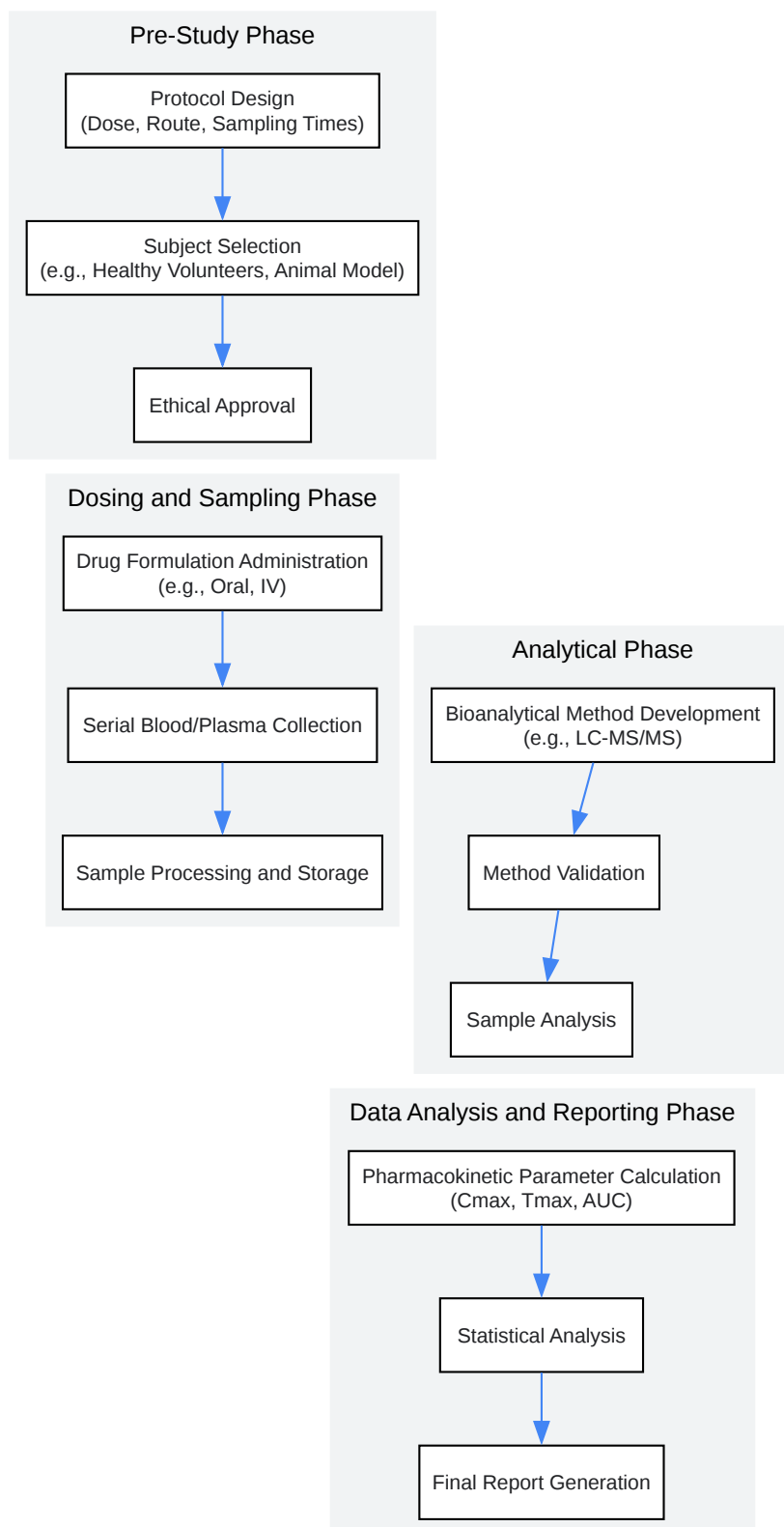
- **Key Findings:** The median oral bioavailability was 9.4% for glucosamine sulfate and 6.1% for glucosamine hydrochloride. Synovial fluid concentrations were significantly higher at 1 and 6 hours following oral administration of glucosamine sulfate compared to glucosamine hydrochloride.

## Pharmacokinetics of Crystalline Glucosamine Sulfate in Humans[8][9][10]

- **Subjects:** Twelve healthy volunteers.
- **Study Design:** An open, randomized, cross-over study where volunteers received three consecutive once-daily oral administrations of glucosamine sulfate soluble powder at doses of 750 mg, 1,500 mg, and 3,000 mg.
- **Sample Collection:** Plasma samples were collected for up to 48 hours after the last dose.
- **Analytical Method:** Glucosamine was quantified in plasma using a validated Liquid Chromatography method with Mass Spectrometry detection.
- **Key Findings:** Glucosamine was rapidly absorbed, and its pharmacokinetics were linear in the 750-1,500 mg dose range. At 3,000 mg, the plasma concentration was less than expected, suggesting non-proportional absorption at higher doses. The elimination half-life was estimated to be around 15 hours.

## Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study designed to evaluate the bioavailability of a drug formulation.



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Caption: A typical workflow for a pharmacokinetic study.

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